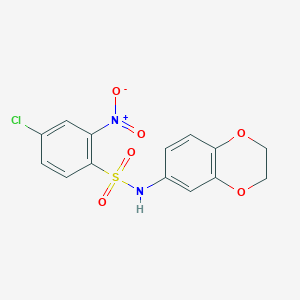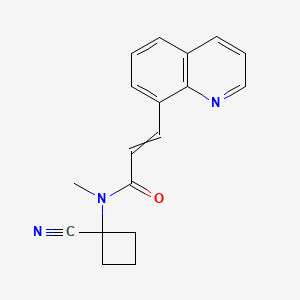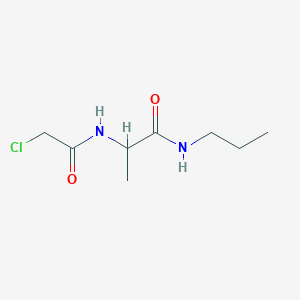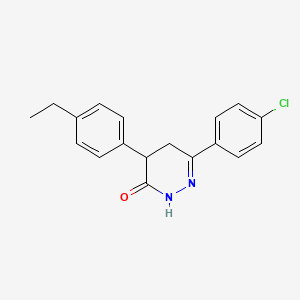![molecular formula C23H24ClN3O4S B2553258 N-[2-(4-chlorophenyl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide CAS No. 688053-83-0](/img/no-structure.png)
N-[2-(4-chlorophenyl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-chlorophenyl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide is a useful research compound. Its molecular formula is C23H24ClN3O4S and its molecular weight is 473.97. The purity is usually 95%.
BenchChem offers high-quality N-[2-(4-chlorophenyl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(4-chlorophenyl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis Techniques
A key aspect of research on this compound involves various synthesis techniques. For instance, the reactions of anthranilamide with isocyanates lead to the synthesis of compounds like 2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one, which are structurally related to the compound (J. Chern et al., 1988). Another study focuses on the synthesis and microbial studies of sulfonamides bearing quinazolin-4(3H)ones, offering insights into similar compounds and their potential applications (N. Patel et al., 2010).
Antimicrobial Activity
Several studies have explored the antimicrobial activity of compounds related to N-[2-(4-chlorophenyl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide. For instance, the synthesis and microbial studies of (4-oxo-thiazolidinyl) sulfonamides bearing quinazolin-4(3H)ones have shown remarkable antibacterial as well as antifungal activities (N. Patel et al., 2010). Similarly, another study discusses the synthesis and antimicrobial activity of quinazolin-4(3H)-ones incorporating sulfonamido-4-thiazolidinone, highlighting potential antibacterial and antifungal properties (N. Patel et al., 2010).
Molecular Docking and Cytotoxicity Studies
Research has also been conducted on the molecular docking and cytotoxicity studies of related compounds. For example, a study on N-Substituted 5-[(4-Chlorophenoxy)Methyl]-1,3,4-Oxadiazole-2yl-2-Sulfanyl Acetamides revealed their potential as antibacterial agents and moderate inhibitors of α-chymotrypsin enzyme (S. Z. Siddiqui et al., 2014).
Antioxidant Assays
The compound's potential in antioxidant assays has been investigated. Studies like "Relevance and Standardization of In Vitro Antioxidant Assays" provide insights into the reaction of similar compounds with chromogenic radicals and their antioxidant potential (H. Abramovič et al., 2018).
Antifungal Activities
Further studies have been focused on the synthesis of novel thiazolidinyl sulfonamides of quinazolin-4(3H)ones and their antifungal activities. These studies contribute to understanding the broader spectrum of antimicrobial properties of related compounds (N. Patel & V. Patel, 2010).
Heterocyclic Transformation
Research on the reactivity of related heterocycles, like 4H-3,1-benzoxazin-4-ones, towards nitrogen and carbon nucleophilic reagents, offers insights into the synthesis of new heterocycles, which could be relevant for the compound (H. Madkour, 2004).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(4-chlorophenyl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide involves the reaction of 4-chlorophenethylamine with 2-(7-bromo-8-oxo-5,6,7,8-tetrahydro-4H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)acetic acid to form the intermediate, N-[2-(4-chlorophenyl)ethyl]-6-(7-bromo-8-oxo-5,6,7,8-tetrahydro-4H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)hexanamide. This intermediate is then treated with thioacetic acid to yield the final product.", "Starting Materials": [ "4-chlorophenethylamine", "2-(7-bromo-8-oxo-5,6,7,8-tetrahydro-4H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)acetic acid", "thioacetic acid" ], "Reaction": [ "Step 1: Reaction of 4-chlorophenethylamine with 2-(7-bromo-8-oxo-5,6,7,8-tetrahydro-4H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the intermediate, N-[2-(4-chlorophenyl)ethyl]-6-(7-bromo-8-oxo-5,6,7,8-tetrahydro-4H-[1,3]dioxolo[4,5-g]quinazolin-6-yl)hexanamide.", "Step 2: Treatment of the intermediate with thioacetic acid in the presence of a base such as triethylamine (TEA) to yield the final product, N-[2-(4-chlorophenyl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide." ] } | |
Número CAS |
688053-83-0 |
Nombre del producto |
N-[2-(4-chlorophenyl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide |
Fórmula molecular |
C23H24ClN3O4S |
Peso molecular |
473.97 |
Nombre IUPAC |
N-[2-(4-chlorophenyl)ethyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide |
InChI |
InChI=1S/C23H24ClN3O4S/c24-16-7-5-15(6-8-16)9-10-25-21(28)4-2-1-3-11-27-22(29)17-12-19-20(31-14-30-19)13-18(17)26-23(27)32/h5-8,12-13H,1-4,9-11,14H2,(H,25,28)(H,26,32) |
Clave InChI |
UZGOLIWUPVJUBO-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CCCCCC(=O)NCCC4=CC=C(C=C4)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Bromo-2-[2-(pyridin-3-yl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2553176.png)




![[3-[(2,6-Dichlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2553184.png)

![7-(3-methoxyphenyl)-3-[(2-methylbenzyl)thio][1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2553188.png)
![4-[2-(1H-tetrazol-5-yl)ethyl]aniline](/img/structure/B2553189.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)prop-2-en-1-one](/img/structure/B2553190.png)
![methyl 4-(2-(2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamido)benzoate](/img/structure/B2553191.png)

![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(dimethylamino)acetamide](/img/structure/B2553195.png)
